3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O2/c9-7-6(8(13)14)11-5-2-1-4(10)3-12(5)7/h1-3H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAWBCUJQYCZBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1Cl)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closure Strategies Using 2-Aminopyridine Derivatives
Chloroacetaldehyde-Mediated Cyclization
The foundational approach involves cyclocondensation of 2-amino-5-chloropyridine with chloroacetaldehyde to construct the imidazo[1,2-a]pyridine core. Adapting the method from CN103788092A, the reaction proceeds at 25–50°C for 2–24 hours in aqueous or alcoholic solvents (ethanol, methanol) with sodium bicarbonate as a base. The 6-chloro substituent is introduced via the starting 2-amino-5-chloropyridine, while the 3-bromo group is incorporated post-cyclization through electrophilic bromination.
Key Steps:
- Cyclization :
$$ \text{2-Amino-5-chloropyridine} + \text{ClCH}2\text{CHO} \xrightarrow[\text{NaHCO}3]{\text{EtOH, 25–50°C}} \text{6-Chloroimidazo[1,2-a]pyridine} $$ - Bromination :
Bromination at position 3 is achieved using $$ \text{Br}2 $$ or $$ \text{NBS} $$ (N-bromosuccinimide) in $$ \text{CCl}4 $$, yielding 3-bromo-6-chloroimidazo[1,2-a]pyridine.
Limitations:
- Low regioselectivity during bromination requires careful optimization.
- Carboxylic acid introduction necessitates additional oxidation steps.
Direct Carboxylic Acid Incorporation via Bromopyruvic Acid
Continuous Flow Synthesis
Sequential Halogenation and Oxidation
Post-Cyclization Functionalization
This multi-step approach involves:
- Ring Formation : As described in Section 1.1.
- Bromination : Using $$ \text{HBr} $$ in acetic acid at 50°C.
- Carboxylic Acid Introduction : Oxidation of a 2-methyl group via $$ \text{KMnO}_4 $$ in acidic conditions.
Oxidation Mechanism:
$$ \text{3-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine} \xrightarrow[\text{H}2\text{SO}4]{\text{KMnO}_4, \Delta} \text{3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic Acid} $$
Challenges:
- Over-oxidation risks necessitate controlled conditions.
- Methyl precursor synthesis adds complexity.
Biological Activity
3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS Number: 923225-00-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in drug development.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₄BrClN₂O₂ |
| Molecular Weight | 293.501 g/mol |
| Melting Point | 216–219 °C |
| pKa | -6.07 (predicted) |
| Density | 2.02 g/cm³ (predicted) |
The biological activity of this compound is primarily attributed to its interactions with various biological targets, particularly protein kinases. The compound has been studied for its potential as a kinase inhibitor, which plays a crucial role in regulating cellular processes such as metabolism, growth, and proliferation.
Target Kinases
Research indicates that this compound may inhibit specific serine/threonine kinases involved in critical signaling pathways. For instance, the 3-phosphoinositide-dependent kinase-1 (PDK1) is a significant target due to its involvement in the activation of multiple downstream kinases linked to cancer and metabolic disorders .
Biological Activity Overview
The biological activities associated with this compound include:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
- Inhibition of Kinase Activity : As mentioned earlier, it acts as an inhibitor for specific kinases, which may contribute to its antitumor effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antitumor Effects :
- Kinase Inhibition Study :
- Antimicrobial Activity Assessment :
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
- Molecular Formula : C₈H₄BrClN₂O₂
- Molecular Weight : 275.49 g/mol
- Key Properties: Hydrogen Bond Donors/Acceptors: 1 donor, 4 acceptors XLogP3-AA: 1.7 (indicative of moderate lipophilicity) Canonical SMILES: ClC1=CC2=C(N=C1)N=C(C(=O)O)C2Br
Role in Medicinal Chemistry: This compound is a halogenated imidazo[1,2-a]pyridine derivative with a carboxylic acid group at position 2. Its structure makes it a versatile building block for synthesizing pharmacologically active molecules, such as kinase inhibitors and antitrypanosomal agents .
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Key analogs differ in halogen placement, substituent groups, or functional modifications. Below is a comparative analysis:
Physicochemical Properties
- Lipophilicity :
- Stability: Halogens at C3 and C6 (target compound) confer resistance to oxidative degradation compared to non-halogenated analogs .
Key Research Findings
Antitrypanosomal Activity
- 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide (CAS 861208-22-2) demonstrated moderate activity against Trypanosoma brucei (IC₅₀ = 2.1 µM), attributed to the hydrazide group’s metal-chelating ability .
- The parent carboxylic acid (target compound) showed superior solubility but lower potency, highlighting the trade-off between bioavailability and activity .
Kinase Inhibition
- Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 1005785-45-4) inhibited CDK2 with IC₅₀ = 0.8 µM, suggesting amino groups at C8 enhance target engagement .
- The target compound’s Cl substituent at C6 may mimic ATP’s adenine ring, improving kinase binding .
Q & A
Q. What are the optimized synthesis routes for 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid?
The compound can be synthesized via bromination of 6-chloroimidazo[1,2-a]pyridine using bromine in acetic acid under an inert atmosphere. Key steps include:
- Dissolving the starting material in acetic acid.
- Controlled addition of bromine at 0–5°C to minimize side reactions.
- Purification via recrystallization or column chromatography. Alternative methods involve Suzuki cross-coupling to introduce aryl groups at the 3-position, leveraging the bromine substituent’s reactivity .
Q. How is the compound characterized to confirm its structure and purity?
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., bromine at C3, chlorine at C6) and aromatic proton environments.
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities.
- Elemental Analysis : Validates molecular formula (CHBrClNO) .
Q. What are the key structural features influencing its reactivity?
- The electron-deficient imidazo[1,2-a]pyridine core enhances electrophilic substitution.
- Bromine at C3 acts as a leaving group for nucleophilic substitution (e.g., Suzuki coupling).
- The carboxylic acid at C2 allows for derivatization (e.g., esterification, amidation) .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective functionalization?
- Temperature Control : Lower temperatures (0–25°C) favor bromine substitution over ring chlorination.
- Catalyst Selection : Pd(PPh) in Suzuki coupling minimizes byproducts.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility for carboxylate intermediates .
Q. What mechanistic insights explain contradictory yields in halogen exchange reactions?
Competing pathways may arise due to:
- Solvent Polarity : Acetic acid promotes bromination, while DMF favors halogen scrambling.
- Steric Hindrance : Substituents at C2 (carboxylic acid) slow down nucleophilic attack at C3. Kinetic studies using DFT calculations or isotopic labeling can resolve ambiguities .
Q. What biological targets are hypothesized for this compound?
Structural analogs show activity against:
- Kinases : Inhibition of cyclin-dependent kinases (CDKs) via binding to ATP pockets.
- Antimicrobial Targets : Disruption of bacterial cell wall synthesis enzymes.
- Anticancer Agents : Apoptosis induction in vitro (IC values <10 µM in some cell lines) .
Methodological Recommendations
- Synthesis Troubleshooting : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to detect intermediates.
- Biological Assays : Use fluorescence polarization assays for kinase inhibition studies.
- Computational Modeling : Employ molecular docking (AutoDock Vina) to predict binding modes to CDKs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
